2-Cyclobutylmethoxy-6-methyl-phenylamine
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Overview
Description
2-Cyclobutylmethoxy-6-methyl-phenylamine is an organic compound characterized by a cyclobutylmethoxy group attached to a 6-methyl-phenylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutylmethoxy-6-methyl-phenylamine typically involves the following steps:
Formation of the Cyclobutylmethoxy Group: This can be achieved through the reaction of cyclobutanol with a suitable alkylating agent under basic conditions.
Attachment to the Phenylamine Structure: The cyclobutylmethoxy group is then attached to the 6-methyl-phenylamine through a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutylmethoxy-6-methyl-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylamine derivatives.
Scientific Research Applications
2-Cyclobutylmethoxy-6-methyl-phenylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclobutylmethoxy-6-methyl-phenylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenethylamine: A structurally related compound with similar biological activity.
Cyclobutylamine: Shares the cyclobutyl group but differs in the overall structure.
6-Methyl-phenylamine: Similar aromatic structure but lacks the cyclobutylmethoxy group.
Uniqueness
2-Cyclobutylmethoxy-6-methyl-phenylamine is unique due to the presence of both the cyclobutylmethoxy and 6-methyl-phenylamine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with the individual components alone.
Properties
IUPAC Name |
2-(cyclobutylmethoxy)-6-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-4-2-7-11(12(9)13)14-8-10-5-3-6-10/h2,4,7,10H,3,5-6,8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXYYTFKSNYRCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2CCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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